7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQUYMOXKTAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with phenoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the C-3 Phenoxy Group
The phenoxy group at position C-3 can undergo substitution reactions under basic or acidic conditions. For example:
-
Base-mediated displacement : In analogous compounds (e.g., 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one), substitution occurs via nucleophilic attack by amines or thiols in the presence of potassium carbonate, yielding derivatives with modified C-3 substituents .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenoxy substitution | K₂CO₃, DMF, 80°C | 3-amino/3-thio derivatives | 75–90% |
Hydroxyl Group Reactions at C-7
The C-7 hydroxy group participates in typical phenolic reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms methoxy derivatives.
-
Acylation : Treatment with acetic anhydride yields acetylated products, enhancing lipophilicity .
Example :
Reported yields for analogous chromen-4-ones range from 85–95% .
Electrophilic Aromatic Substitution (EAS)
The electron-rich chromen-4-one core undergoes EAS at positions activated by substituents:
-
Nitration : Directed by the C-7 hydroxy group, nitration occurs at ortho/para positions. A study on 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one demonstrated regioselective nitration at C-6 under HNO₃/NaNO₂ conditions .
-
Halogenation : Bromination or iodination at C-6 or C-8 positions has been reported in similar systems .
Oxidation and Reduction Reactions
-
Oxidation : The chromen-4-one carbonyl group is resistant to oxidation, but the C-7 hydroxy group can be oxidized to a quinone under strong oxidizing agents (e.g., CrO₃) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone system to a dihydrochromenone.
Cyclization and Ring-Opening Reactions
-
Mannich reaction : The C-7 hydroxy group facilitates Mannich base formation with formaldehyde and secondary amines, introducing aminomethyl substituents (e.g., 8-((dimethylamino)methyl)-7-hydroxy derivatives) .
-
Ring-opening under acidic conditions : Prolonged exposure to HCl converts the chromen-4-one to a coumarin derivative via keto-enol tautomerism .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the C-3 phenoxy group is feasible. For example, 4-phenoxy-2-coumarins undergo cross-dehydrogenative coupling (CDC) with aryl boronic acids to form biaryl derivatives .
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, PPh₃ | 3-phenoxy chromen-4-one | 3-aryl chromen-4-one | 60–75% |
Stability and Degradation
Scientific Research Applications
Lipid Metabolism Regulation
Mechanism of Action:
Research has shown that 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one exhibits lipid-lowering effects. It acts by upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which is crucial for mitochondrial biogenesis and fatty acid oxidation. This mechanism suggests its potential use in managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Case Study:
In a study involving Huh7 hepatocyte cells treated with oleic acid, the compound significantly reduced lipid droplet formation with an IC50 value of 32.2 ± 2.1 μM, indicating its efficacy in mitigating lipid accumulation without notable cytotoxicity .
Antimicrobial Activity
Broad-Spectrum Efficacy:
The compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against Staphylococcus pneumoniae and other bacterial strains such as Pseudomonas aeruginosa and Bacillus subtilis .
Data Table: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
Antioxidant Properties
Oxidative Stress Reduction:
this compound has been investigated for its antioxidant capabilities. It is believed to scavenge free radicals, thereby protecting cells from oxidative damage, which is essential in preventing chronic diseases related to oxidative stress .
Potential Therapeutic Applications
Cancer Research:
Emerging studies suggest that the compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis could make it a candidate for further research in cancer therapy .
Neuroprotective Effects:
There are indications that this compound may offer neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromone Derivatives
Key Observations:
Electron-withdrawing groups (e.g., -NO₂ in 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one) increase electrophilicity, which could enhance interactions with biological targets like kinases or DNA .
Structural Modifications and Solubility :
- The dihydro core in 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one reduces planarity, likely decreasing π-π stacking but improving aqueous solubility due to increased flexibility .
- Methoxy groups (e.g., in 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) can alter metabolic stability by blocking hydroxyl-mediated Phase II metabolism .
Natural vs. Synthetic Origins :
- The target compound’s natural origin suggests evolutionary optimization for bioactivity, whereas synthetic analogs (e.g., thiazolyl or nitro derivatives) allow tailored modifications for specific targets .
Research Findings and Pharmacological Potential
- Antimicrobial Activity: Chromones with hydroxyl and aromatic substituents (e.g., phenoxy) often exhibit antimicrobial effects due to membrane disruption or enzyme inhibition .
- Anticancer Potential: Derivatives like 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one show promise in inducing apoptosis via reactive oxygen species (ROS) modulation .
- Synthetic Accessibility : Methylation (e.g., using K₂CO₃ and CH₃I in DMF) is a common strategy to modify hydroxyl groups, as seen in , enabling scalable production of derivatives .
Biological Activity
7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the management of metabolic disorders and as an anticancer agent. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical applications.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- CAS Number : [not specified in the search results]
1. Lipid Lowering Effects
Recent studies have highlighted the lipid-lowering effects of this compound, particularly in hepatocytes. A study demonstrated that this compound significantly reduced lipid accumulation in oleic acid-treated Huh7 cells with an IC50 value of 32.2 ± 2.1 μM . The mechanism involves the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which enhances mitochondrial biogenesis and fatty acid oxidation .
| Parameter | Value |
|---|---|
| IC50 (lipid accumulation) | 32.2 ± 2.1 μM |
| Cytotoxicity (CC50) | >100 μM |
| Mechanism | Upregulation of PGC1α |
2. Anticancer Potential
The compound has shown promising anticancer properties across various cell lines. In vitro studies indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, cytotoxicity assays revealed significant growth inhibition in cancer cell lines, although specific IC50 values were not detailed in the available literature.
3. Antioxidant Activity
Antioxidant assays have indicated that this compound possesses substantial free radical scavenging activity. This is crucial for mitigating oxidative stress-related diseases.
Case Study 1: Hepatoprotective Effects
In a controlled study involving Huh7 cells, treatment with the compound resulted in a marked decrease in lipid droplet accumulation compared to untreated controls. The expression levels of key genes involved in lipid metabolism were significantly altered, suggesting a hepatoprotective effect against non-alcoholic fatty liver disease (NAFLD) .
Case Study 2: Anticancer Activity
A separate investigation assessed the compound's effects on breast cancer cell lines, demonstrating reduced viability and increased apoptosis rates post-treatment. The findings suggest that further exploration into its mechanisms could yield valuable insights for cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a general procedure involves reacting substituted phenols with chromenone precursors in ethanol or DMF under basic conditions (e.g., K₂CO₃). achieved 95% yield using ethanol as the solvent and NaOH as the base, while and reported lower yields (~70–80%) when using DMF and propargyl bromide, suggesting solvent polarity and base strength critically affect reaction efficiency . Key variables to optimize include temperature (50–80°C), reaction time (12–48 h), and stoichiometry of substituents.
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Methodological Answer : A combination of -NMR, -NMR, FTIR, and HRMS is essential. confirmed the structure via -NMR (δ 8.23 ppm for aromatic protons) and -NMR (δ 177.6 ppm for the carbonyl group). X-ray crystallography (e.g., monoclinic P2₁/c system in ) resolves stereochemical ambiguities, while FTIR (1647 cm for C=O stretch) validates functional groups .
Advanced Research Questions
Q. How can synthetic yields be improved when introducing electron-withdrawing substituents to the chromenone core?
- Methodological Answer : Electron-withdrawing groups (e.g., -F, -CF₃) often reduce reactivity due to decreased electron density. and suggest using polar aprotic solvents (DMF or DMSO) and catalysts like KI to enhance nucleophilic substitution. For example, fluorinated derivatives in required extended reaction times (72 h) and elevated temperatures (90°C) to achieve ~75% yield. Computational modeling (e.g., DFT) can predict optimal substituent positions to minimize steric hindrance .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, concentration ranges) or substituent effects. and highlight that 3-phenoxy derivatives exhibit antimicrobial activity against Gram-positive bacteria (MIC 8–16 µg/mL), but inactivity against Gram-negative strains. To resolve contradictions, standardize assays using CLSI guidelines, perform dose-response curves, and validate via docking studies (e.g., binding affinity to DNA gyrase in ) .
Q. What are the key challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Chromenones often form poor-quality crystals due to flexible substituents. resolved this by slow evaporation of ethanol/water mixtures at 223 K, yielding monoclinic crystals with Z=7. Key parameters include controlling supersaturation, using seed crystals, and optimizing solvent polarity. For hygroscopic derivatives (e.g., hydroxylated analogs in ), inert atmospheres (N₂ glovebox) prevent moisture absorption during crystal growth .
Q. What safety protocols are critical when handling this compound, given its toxicity profile?
- Methodological Answer : classifies the compound as H302 (harmful if swallowed) and H319 (causes eye irritation). Use PPE (gloves, goggles) and work in a fume hood. For waste disposal, neutralize acidic/basic residues before incineration (per ). Acute toxicity assays (e.g., OECD 423) are recommended for novel derivatives to update safety data sheets .
Methodological Recommendations
- Data Contradiction Analysis : Compare substituent effects across studies (e.g., methoxy vs. hydroxy groups in vs. 14) using meta-analysis tools like RevMan.
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize solvent, temperature, and catalyst interactions.
- Ecological Impact Assessment : For derivatives lacking ecotoxicity data ( ), employ in silico tools like ECOSAR to predict biodegradability and aquatic toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
